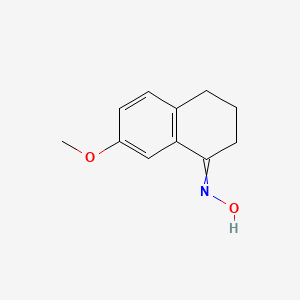

7-Methoxy-1-tetralone Oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRTUAOKEKZVEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2=NO)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

7-Methoxy-1-tetralone oxime chemical structure and properties

An In-depth Technical Guide to 7-Methoxy-1-tetralone Oxime: Synthesis, Characterization, and Synthetic Utility

Executive Summary

This technical guide provides a comprehensive overview of 7-Methoxy-1-tetralone oxime, a pivotal chemical intermediate derived from 7-Methoxy-1-tetralone. While the parent ketone is a well-established building block in the synthesis of pharmaceuticals like Agomelatine, its oxime derivative represents a versatile platform for further molecular elaboration. This document details the chemical structure and physicochemical properties of 7-Methoxy-1-tetralone oxime, provides a robust, step-by-step protocol for its synthesis and characterization, and explores its significant potential in medicinal chemistry. The primary application highlighted is the Beckmann rearrangement, a classic transformation that converts the oxime into valuable lactam scaffolds, which are of high interest in modern drug discovery programs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the creation of novel bioactive molecules.

The 7-Methoxy-1-tetralone Scaffold: A Foundation for Innovation

The 7-substituted-1-tetralone framework is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of bioactive molecules.[1] The parent compound, 7-Methoxy-1-tetralone (CAS 6836-19-7), is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[2][3] Its molecular structure lends itself to diverse applications, from being a precursor to antidepressants like Agomelatine to a building block for novel compounds in oncology and neurodegenerative disease research.[1][4]

The conversion of the ketone functional group in 7-Methoxy-1-tetralone to an oxime unlocks a new dimension of synthetic possibilities. The resulting compound, 7-Methoxy-1-tetralone oxime, is not merely a derivative but a strategic intermediate. Its true value lies in its capacity to undergo further transformations, most notably the Beckmann rearrangement, which provides access to expanded ring systems that are otherwise challenging to synthesize.

Chemical Structure and Physicochemical Properties

Chemical Structure

7-Methoxy-1-tetralone oxime is formed by the condensation of 7-Methoxy-1-tetralone with hydroxylamine. The structure is characterized by a tetralone core with a methoxy group at the 7-position and an oxime functional group (C=N-OH) at the 1-position. A critical feature of oximes derived from unsymmetrical ketones is the existence of (E) and (Z) stereoisomers, which can influence subsequent reactions like the Beckmann rearrangement.

Caption: Chemical Structure of 7-Methoxy-1-tetralone Oxime.

Physicochemical Data

The table below summarizes the key physicochemical properties of the parent ketone, 7-Methoxy-1-tetralone, which serve as a baseline for understanding the properties of its oxime derivative.

| Property | Value | Source(s) |

| Parent Ketone: 7-Methoxy-1-tetralone | ||

| CAS Number | 6836-19-7 | [2][3][5][6] |

| Molecular Formula | C₁₁H₁₂O₂ | [2][3][6] |

| Molecular Weight | 176.21 g/mol | [3][6][7] |

| Appearance | White to beige crystalline powder | [2][3] |

| Melting Point | 59-63 °C | [2][3][6] |

| Boiling Point | 160-165 °C | [3] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [3] |

| Oxime Derivative: 7-Methoxy-1-tetralone Oxime | ||

| Molecular Formula | C₁₁H₁₃NO₂ | Predicted |

| Molecular Weight | 191.23 g/mol | Predicted |

| Melting Point | Higher than the parent ketone | Predicted |

Synthesis of 7-Methoxy-1-tetralone Oxime

Reaction Principle: Oximation

The synthesis of an oxime from a ketone is a classic condensation reaction. The nitrogen atom of hydroxylamine (NH₂OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This is followed by dehydration to yield the C=N double bond of the oxime. The reaction is typically performed in a protic solvent and is often catalyzed by a mild acid or base.[8] Using hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine.[9]

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis of 7-Methoxy-1-tetralone oxime.

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-Methoxy-1-tetralone (10.0 g, 56.7 mmol), hydroxylamine hydrochloride (5.91 g, 85.1 mmol, 1.5 eq), and ethanol (100 mL).

-

Base Addition: To this stirring suspension, add sodium acetate trihydrate (11.6 g, 85.1 mmol, 1.5 eq) dissolved in a minimal amount of warm water (approx. 25 mL). The use of sodium acetate buffers the reaction by neutralizing the liberated HCl without making the solution strongly basic, which could promote side reactions.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting ketone spot (visualized under UV light) indicates reaction completion, typically within 2-4 hours.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into 300 mL of cold deionized water with stirring. A white or off-white precipitate of the oxime product will form.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water (3 x 50 mL). For higher purity, the crude solid should be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically high (>90%).

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 7-Methoxy-1-tetralone Oxime.

Characterization and Analytical Protocols

Validation of the synthesized product's identity and purity is paramount. The following analytical techniques are standard for the characterization of 7-Methoxy-1-tetralone oxime.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the key structural features. Expect to see aromatic protons, the methoxy group singlet (around 3.8 ppm), and aliphatic protons of the tetralone ring. The broad singlet for the oxime -OH is also a key diagnostic peak.

-

IR (Infrared) Spectroscopy: The most significant change from the starting material will be the disappearance of the strong carbonyl (C=O) stretch (typically ~1680 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) and a broad O-H stretch (~3200-3400 cm⁻¹).[7]

-

MS (Mass Spectrometry): Electron ionization mass spectrometry (EI-MS) should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (m/z = 191.23). The fragmentation pattern can also provide structural confirmation.[10]

-

Melting Point: A sharp melting point range for the recrystallized product indicates high purity.

-

Chromatography (TLC/HPLC): A single spot on a TLC plate or a single peak in an HPLC chromatogram confirms the purity of the isolated compound.

Synthetic Utility: The Beckmann Rearrangement

The primary synthetic value of 7-Methoxy-1-tetralone oxime lies in its ability to undergo the Beckmann rearrangement. This acid-catalyzed reaction transforms the oxime into an N-substituted amide, or in this case, a lactam (a cyclic amide).[11][12]

Mechanism and Regioselectivity

The reaction is initiated by converting the oxime hydroxyl into a good leaving group (e.g., by protonation in strong acid). Subsequently, the alkyl group positioned anti (trans) to the leaving group migrates to the nitrogen atom, displacing the leaving group in a concerted step.[13] Hydrolysis of the resulting nitrilium ion intermediate yields the final lactam product.

For 7-Methoxy-1-tetralone oxime, the migration of the aryl group or the methylene group can lead to two different regioisomeric lactams, making this a powerful route to structural diversity.

-

Migration of the Aryl Group: Leads to a 7-membered diazepinone ring fused to the benzene ring.

-

Migration of the Alkyl (CH₂) Group: Leads to an 8-membered caprolactam derivative fused to the benzene ring.

Caption: Divergent pathways in the Beckmann rearrangement.

Sample Protocol for Beckmann Rearrangement

-

Setup: In a flask, add polyphosphoric acid (PPA) (10 g) and heat to 80 °C with mechanical stirring.

-

Addition: Slowly add 7-Methoxy-1-tetralone oxime (1.0 g, 5.23 mmol) in small portions to the hot PPA.

-

Reaction: Increase the temperature to 120-130 °C and stir for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH).

-

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product can be purified by column chromatography to separate the two lactam isomers.

Conclusion

7-Methoxy-1-tetralone oxime is a readily accessible and highly valuable intermediate for chemical and pharmaceutical research. Its straightforward synthesis from a commercially available precursor, combined with its capacity to be transformed into structurally diverse and complex lactam scaffolds via the Beckmann rearrangement, makes it a powerful tool for medicinal chemists. The protocols and data presented in this guide offer a solid foundation for professionals in drug development to explore the synthesis of novel compounds with potential therapeutic applications.

References

- Vertex AI Search. (2026). Understanding 7-Methoxy-1-tetralone: Properties, Purity, and Supply Chain.

- Wen, Y., et al. (2020). 7-Methoxy-1-tetralone induces apoptosis, suppresses cell proliferation and migration in hepatocellular carcinoma via regulating c-Met, p-AKT, NF-κB, MMP2, and MMP9 expression. Frontiers in Oncology, 10, 58.

- Vertex AI Search. (n.d.). The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis.

-

LookChem. (n.d.). Cas 6836-19-7, 7-Methoxy-1-tetralone. Retrieved from [Link]

-

MDPI. (2025). Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. Chem. Proc.. Retrieved from [Link]

- BenchChem. (2025).

- ResearchGate. (2025).

-

Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one. Retrieved from [Link]

- ResearchGate. (2025). An efficient synthesis of 7-methoxy-8-methyl-α-tetralone. Journal of Chemical Research.

-

National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 7-Methoxy-1-tetralone Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

- ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews.

-

Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN104926688A - Method for preparing 1-tetralone oxime.

- Semantic Scholar. (2010).

- National Center for Biotechnology Information. (n.d.). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. PMC.

-

Chemistry LibreTexts. (2023). Beckmann Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

-

AdiChemistry. (n.d.). Beckmann Rearrangement | Mechanism. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Synthesis of 8-Methoxy-1-Tetralone. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 7-Methoxy-1-tetralone | 6836-19-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 7-メトキシ-1-テトラロン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 8. Oxime synthesis by condensation or oxidation [organic-chemistry.org]

- 9. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]

- 10. 7-Methoxy-1-tetralone [webbook.nist.gov]

- 11. Beckmann Rearrangement [organic-chemistry.org]

- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. adichemistry.com [adichemistry.com]

7-methoxy-1-tetralone oxime molecular weight and formula

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 7-Methoxy-1-Tetralone Oxime

Executive Summary

7-Methoxy-1-tetralone oxime (CAS: 20175-97-7) is a critical bicyclic intermediate used primarily in the synthesis of central nervous system (CNS) active agents. As a derivative of 7-methoxy-1-tetralone, it serves as the "gatekeeper" molecule for accessing the 1-aminotetralin pharmacophore—a structural motif found in various dopamine agonists and serotonin modulators. This guide provides a definitive technical profile, validated synthesis protocols, and downstream application pathways for researchers in medicinal chemistry.

Physicochemical Identity

The following data aggregates experimentally validated properties and calculated descriptors.

| Property | Specification | Notes |

| Chemical Name | 7-Methoxy-1-tetralone oxime | Also: N-(7-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydroxylamine |

| CAS Registry Number | 20175-97-7 | Distinct from ketone precursor (CAS 6836-19-7) |

| Molecular Formula | C₁₁H₁₃NO₂ | |

| Molecular Weight | 191.23 g/mol | |

| Appearance | Colorless prisms / White solid | When recrystallized from CH₂Cl₂/Hexane [1] |

| Melting Point | 84–85 °C | Literature value [1]; Ketone precursor melts at ~60 °C |

| Solubility | DMSO, Ethanol, CH₂Cl₂ | Poor water solubility |

| SMILES | COc1ccc2CCCC(=N\O)c2c1 | Defines the oxime (=N-OH) functionality |

Synthetic Architecture & Protocol

The synthesis of 7-methoxy-1-tetralone oxime is a classic condensation reaction between a ketone and hydroxylamine. However, precise pH control is required to prevent the formation of side products or incomplete conversion.

Validated Synthesis Protocol

Based on the method described in the Australian Journal of Chemistry [1].

Reagents:

-

Precursor: 7-Methoxy-1-tetralone (1.0 equiv)

-

Reagent: Hydroxylamine Hydrochloride (NH₂OH[1][2]·HCl) (1.2 – 1.5 equiv)

-

Buffer/Base: Sodium Acetate (NaOAc) (2.0 equiv)

-

Solvent: Absolute Ethanol (EtOH)[3]

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-methoxy-1-tetralone (e.g., 5.0 mmol) in absolute ethanol (50 mL).

-

Buffering: Add Sodium Acetate (10.0 mmol) to the solution. Note: NaOAc acts as a buffer to neutralize the HCl released from hydroxylamine hydrochloride, preventing the protonation of the nucleophilic nitrogen.

-

Addition: Add Hydroxylamine Hydrochloride (6.0 mmol) in one portion.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane) until the starting ketone spot disappears.

-

Workup:

-

Remove ethanol under reduced pressure (rotary evaporator).

-

Resuspend the residue in water (50 mL) to dissolve inorganic salts (NaCl).

-

Extract with Dichloromethane (CH₂Cl₂, 3 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize the crude solid from a mixture of Dichloromethane and Hexane to yield colorless prisms (Expected MP: 84–85 °C).

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the tetralone.

-

Nucleophilic Attack: The lone pair on the nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: Rapid proton transfer occurs, generating a gem-amino alcohol (hemiaminal).

-

Dehydration: Under the buffered conditions, the hydroxyl group is protonated and eliminated as water, forming the C=N double bond (oxime).

Downstream Applications & Pathway Visualization

The oxime is rarely the end product; it is a transient intermediate for two primary pathways:

-

Beckmann Rearrangement: Conversion to lactams (expansion of the 6-membered ring to a 7-membered benzazepine).

-

Reduction: Conversion to primary amines (7-methoxy-1-aminotetralin), a scaffold for drugs like Rotigotine.

Pathway Diagram (DOT)

Figure 1: Synthetic divergence from 7-methoxy-1-tetralone. The oxime serves as the pivot point for accessing either ring-expanded lactams (via Beckmann rearrangement) or primary amines (via catalytic hydrogenation or hydride reduction).

Critical Handling & Stability

-

Isomerism: Oximes exist as E (anti) and Z (syn) isomers. In the case of 1-tetralone derivatives, the E-isomer is typically thermodynamically favored due to steric repulsion between the hydroxyl group and the peri-hydrogen at the C8 position.

-

Thermal Stability: While stable at room temperature, oximes can undergo thermal decomposition at high temperatures (>150 °C), often releasing nitriles or reverting to the ketone.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis back to the ketone.

References

-

Australian Journal of Chemistry. (2010). The Application of the Schmidt Reaction and Beckmann Rearrangement to the Synthesis of Bicyclic Lactams. (Referenced for MP 84–85 °C and specific synthesis protocol).

-

ChemicalBook. (2025). 7-Methoxy-1-tetralone Oxime Product Entry.[3][4][5][6][7][8][9][10][11][12][13] (Referenced for CAS 20175-97-7 verification).

-

BenchChem. (2025). Synthesis of 7-Substituted-1-Tetralone Derivatives. (Referenced for general tetralone reactivity patterns).

Sources

- 1. isca.me [isca.me]

- 2. CN104926688A - Method for preparing 1-tetralone oxime - Google Patents [patents.google.com]

- 3. connectsci.au [connectsci.au]

- 4. (1E)-N-羟基-7-甲氧基-3,4-二氢-1(2H)-萘亚胺 - CAS号 20175-97-7 - 摩熵化学 [molaid.com]

- 5. 1-tetralone oxime | CAS#:100485-58-3 | Chemsrc [chemsrc.com]

- 6. 7-Methoxy-2-tetralone | 4133-34-0 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 8-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one22246-71-5,Purity96%_Ibookbio [molbase.com]

- 9. 7-methoxy-1-tetralone suppliers USA [americanchemicalsuppliers.com]

- 10. 7-Methoxy-1-tetralone Oxime | 20175-97-7 [chemicalbook.com]

- 11. henankerui.lookchem.com [henankerui.lookchem.com]

- 12. biomall.in [biomall.in]

- 13. 7-Methoxy-1-tetralone Oxime_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

Tetralone Oxime Derivatives: A Technical Guide to Synthesis and Medicinal Applications

Executive Summary

The tetralone scaffold (3,4-dihydronaphthalen-1(2H)-one) represents a "privileged structure" in medicinal chemistry due to its rigid bicyclic core, which mimics the pharmacophores of various endogenous ligands. While the ketone form is widely utilized, tetralone oxime derivatives have emerged as a distinct class of bioactive agents and versatile synthetic intermediates.

This technical guide analyzes the medicinal chemistry of tetralone oximes, focusing on their role as potent Monoamine Oxidase (MAO) inhibitors , anticancer agents , and antimicrobial scaffolds . It provides actionable protocols for their synthesis and derivatization, supported by Structure-Activity Relationship (SAR) insights that drive potency and selectivity.

Part 1: Chemical Synthesis & Structural Diversity

The synthesis of tetralone oximes is the gateway to a diverse chemical space. The oxime moiety (

Core Synthesis: The Oximation Reaction

The standard protocol involves the condensation of 1-tetralone (or its substituted derivatives) with hydroxylamine hydrochloride in the presence of a base.

-

Reaction Type: Nucleophilic addition-elimination.

-

Key Reagents: Hydroxylamine HCl (

), Sodium Acetate ( -

Solvent System: Ethanol/Water or Methanol.

-

Thermodynamics: The reaction is generally equilibrium-driven; removal of water or excess reagent drives conversion.

Downstream Derivatization

Once formed, the oxime group allows for three primary divergent pathways:

-

O-Alkylation/Acylation: Generates oxime ethers and esters, improving lipophilicity and blood-brain barrier (BBB) penetration.

-

Beckmann Rearrangement: Acid-catalyzed conversion into benzazepinones (lactams), which are critical for CNS-active drug discovery.

-

Semmler-Wolff Aromatization: Dehydration/rearrangement to form 1-naphthylamines, useful in agrochemistry and dye synthesis.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the tetralone core into oximes and subsequent high-value scaffolds.

Figure 1: Divergent synthetic pathways starting from the 1-tetralone scaffold.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Neurotherapeutics: MAO Inhibition

The most authoritative application of tetralone oximes lies in the treatment of neurodegenerative disorders. Substituted tetralones, particularly C7-substituted derivatives , have demonstrated high affinity for Monoamine Oxidase B (MAO-B) .[1]

-

Mechanism: MAO-B metabolizes dopamine; its inhibition preserves dopamine levels in the striatum, offering symptomatic relief in Parkinson’s disease.

-

Key Insight: The rigid tetralone core fits the narrow hydrophobic cavity of the MAO-B active site (entrance cavity), while the oxime or C7-substituent extends into the substrate cavity.

-

Selectivity: C7-benzyloxy substitution has been shown to increase selectivity for MAO-B over MAO-A by orders of magnitude [1].

Oncology: Cytotoxicity & Tubulin Inhibition

Tetralone oxime sulfonates and fused heterocyclic derivatives exhibit significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7).

-

Tubulin Polymerization: Certain oxime derivatives bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis.

-

DNA Binding: Planar tricyclic derivatives (e.g., pyrazolo-fused tetralones) can intercalate into DNA or inhibit Topoisomerase II [2].

Antimicrobial Activity

The introduction of basic side chains (e.g., aminoguanidine) to the tetralone oxime core creates amphiphilic cations capable of disrupting bacterial membranes.

-

Efflux Pump Inhibition: Hydroxylated tetralones have been cited to reverse multi-drug resistance (MDR) in E. coli by inhibiting ATP-dependent efflux pumps [3].[2]

Part 3: Structure-Activity Relationship (SAR) Analysis

To design the next generation of inhibitors, one must understand the spatial requirements of the binding pocket.

SAR Summary Table

| Position | Modification | Effect on Activity |

| C1 (Oxime) | =N-OH (Free Oxime) | Essential for H-bonding; often metabolically labile. |

| C1 (Ether) | =N-O-Alkyl | Increases lipophilicity (LogP); improves BBB permeability for CNS targets. |

| C7 | Benzyloxy / Arylalkyloxy | Critical for MAO-B selectivity. Fills the hydrophobic entrance cavity of the enzyme. |

| C4 | Phenyl / Benzyl | Enhances cytotoxicity in anticancer screens (tubulin binding). |

| Ring B | Aromatization | Loss of sp3 character often reduces selectivity for specific enzyme pockets requiring "pucker". |

SAR Visualization Map

This diagram maps specific chemical modifications to their biological outcomes.

Figure 2: Structure-Activity Relationship (SAR) map highlighting critical sites for functionalization.

Part 4: Experimental Protocols

Protocol A: Synthesis of 7-(Benzyloxy)-3,4-dihydronaphthalen-1(2H)-one Oxime

Rationale: This compound is a validated, high-potency MAO-B inhibitor used as a reference standard in neurochemistry [1].

Reagents:

-

7-(Benzyloxy)-1-tetralone (1.0 eq)

-

Hydroxylamine hydrochloride (

) (2.0 eq) -

Sodium Acetate (

) (2.5 eq) or Pyridine -

Ethanol (absolute)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 mmol of 7-(benzyloxy)-1-tetralone in 20 mL of absolute ethanol.

-

Reagent Addition: Add 10.0 mmol of hydroxylamine hydrochloride followed by 12.5 mmol of sodium acetate.

-

Note: Sodium acetate buffers the HCl released, preventing acid-catalyzed degradation.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 4:1). The oxime is typically more polar than the ketone.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure (rotary evaporator).

-

Resuspend the residue in 30 mL of water and extract with Dichloromethane (DCM) (

mL).

-

-

Purification:

-

Wash the combined organic layers with brine, dry over anhydrous

, and concentrate. -

Recrystallize the crude solid from Ethanol/Water (9:1) to yield the pure oxime as white/off-white crystals.

-

-

Validation:

-

1H NMR (CDCl3): Look for the disappearance of alpha-proton shifts characteristic of the ketone and the appearance of the broad =N-OH singlet (approx. 8.0–10.0 ppm).

-

Protocol B: In Vitro MAO-B Inhibition Assay (Fluorometric)

Rationale: To verify the biological activity of the synthesized oxime.

-

Enzyme Source: Recombinant Human MAO-B.

-

Substrate: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine).

-

Procedure:

-

Incubate the test compound (0.1 nM – 10 µM) with MAO-B enzyme (1 U/mL) in phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Add the reaction mix containing Amplex Red (200 µM), Horseradish Peroxidase (HRP), and Benzylamine (substrate).

-

Mechanism: MAO-B oxidizes benzylamine to produce

, which reacts with Amplex Red (via HRP) to produce fluorescent resorufin. -

Readout: Measure fluorescence at Ex/Em 530/590 nm.

-

Control: Use Selegiline as a positive control (known MAO-B inhibitor).

-

References

-

The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase. Source: Chemical Biology & Drug Design (PubMed). URL:[Link]1]

-

Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline Derivatives. Source: MDPI (Molecules).[3] URL:[Link]

-

Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives. Source: PubMed Central (NIH). URL:[Link]

-

Oxime Derivatives as α-Electrophiles: From α-Tetralone Oximes to Tetracyclic Frameworks. Source: Organic Letters (ACS Publications). URL:[Link]

Sources

- 1. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Safety data sheet (SDS) for 7-methoxy-1-tetralone oxime precursors

Executive Summary & Chemical Identity

This guide serves as an advanced operational supplement to the standard Safety Data Sheet (SDS). It focuses on the precursors required to synthesize 7-methoxy-1-tetralone oxime , a critical intermediate in the development of Selective Estrogen Receptor Modulators (SERMs) and tetrahydronaphthalene-based ligands.

While standard SDS documents list hazards, they rarely explain the interaction of risks during synthesis. This guide bridges that gap, specifically addressing the disparity between the mild hazards of the ketone and the high-energy, explosive potential of the hydroxylamine reagent.

Target Product:

-

Chemical Name: 7-Methoxy-1-tetralone oxime

-

Primary Precursor (Substrate): 7-Methoxy-1-tetralone (CAS: 6836-19-7)[1][2]

-

Reagent (Nitrogen Source): Hydroxylamine Hydrochloride (CAS: 5470-11-1)[3]

Comprehensive Hazard Analysis (The Precursors)

The synthesis relies on a condensation reaction. The safety profile is dominated by the instability of Hydroxylamine HCl. Below is a comparative data analysis of the two core precursors.

| Feature | 7-Methoxy-1-Tetralone | Hydroxylamine Hydrochloride | Critical Interaction Note |

| CAS | 6836-19-7 | 5470-11-1 | N/A |

| GHS Signal | WARNING | DANGER | The reagent is significantly more hazardous than the substrate. |

| Physical State | Solid (Low melting: 59-63°C) | Crystalline Solid | Hygroscopic; moisture uptake increases hydrolysis risk. |

| Acute Toxicity | H302 (Harmful if swallowed) | H301 (Toxic if swallowed)H312 (Harmful in contact with skin) | Systemic toxicity increases during the reaction phase. |

| Reactivity | Stable under normal conditions. | H290 (Corrosive to metals) Explosion Risk if heated >75°C. | CRITICAL: Hydroxylamine can decompose explosively in the presence of metal ions (Fe, Cu) often found in reaction vessels. |

| Health Hazards | H315, H319 (Irritant) | H351 (Suspected Carcinogen)H373 (Spleen damage)H317 (Sensitizer) | The oxime product may retain the sensitizing properties of the hydroxylamine. |

| Aquatic | H412 (Harmful to aquatic life) | H400 (Very toxic to aquatic life) | Waste streams must be segregated; do not pour down the drain. |

Validated Synthesis Protocol (Self-Validating System)

Objective: Synthesize 7-methoxy-1-tetralone oxime while mitigating the thermal instability of hydroxylamine.

The "Self-Validating" Philosophy: A protocol is only safe if it includes "Checkpoints"—steps where the chemist must verify the system's state before proceeding. If a checkpoint fails, the reaction is aborted.

Materials

-

7-Methoxy-1-tetralone (1.0 eq)[2]

-

Hydroxylamine Hydrochloride (1.5 eq)

-

Sodium Acetate (anhydrous) or Pyridine (Base, 2.0 eq)

-

Solvent: Ethanol (95%) or Methanol

Step-by-Step Workflow

1. Pre-Reaction Validation (Checkpoint A)

-

Action: Inspect reactor/flask.

-

Why? Hydroxylamine explodes on contact with rust or heavy metals.

-

Validation: Ensure glassware is free of metal spatulas, needles, or rust residues. Use Teflon-coated stir bars only.

2. Slurry Formation

-

Dissolve 7-methoxy-1-tetralone in Ethanol (approx. 5-10 mL per gram).

-

Add Hydroxylamine Hydrochloride at room temperature.

-

Observation: The mixture will likely remain a suspension.

3. Controlled Basification (The Exotherm)

-

Action: Add Sodium Acetate (or Pyridine) slowly over 10-15 minutes.

-

Why? Neutralizing the HCl releases heat. Hydroxylamine free base is less stable than the salt.

-

Validation: Monitor internal temperature. Limit: Do not exceed 40°C during addition.

4. Reaction & Monitoring (Checkpoint B)

-

Action: Heat to reflux (approx. 78°C for EtOH) for 2-3 hours.

-

Validation (TLC): Take an aliquot after 1 hour.

-

Mobile Phase: Hexane:Ethyl Acetate (7:3).

-

Success Criteria: Disappearance of the ketone spot (higher Rf) and appearance of the oxime spot (lower Rf, often streaks slightly).

-

Stop Condition: If ketone persists >4 hours, do not increase temperature. Add 0.1 eq more Hydroxylamine.

-

5. Workup & Quenching (Safety Critical)

-

Action: Cool mixture to room temperature. Pour into ice-water (5x volume).

-

Precipitation: The oxime usually precipitates as a white/off-white solid.

-

Filtration: Filter the solid.

-

Checkpoint C (Waste Safety): The filtrate contains unreacted Hydroxylamine.

-

Action: Treat filtrate with dilute bleach (Sodium Hypochlorite) slowly in a fume hood to oxidize residual hydroxylamine to Nitrogen gas (N2) and N2O.

-

Validation: Use starch-iodide paper to ensure excess oxidant is present (turns blue), then neutralize before disposal.

-

Visualizing the Workflow

Diagram 1: Reaction Logic & Hazard Flow

This diagram illustrates the transformation and the specific entry points of hazard risks.

Caption: Synthesis flow highlighting the critical convergence of the explosive reagent with the substrate and the mandatory validation checkpoint.

Diagram 2: Safety Decision Matrix (Incident Response)

A logic flow for handling spills or exposure involving the high-risk precursor (Hydroxylamine).

Caption: Decision matrix for safely managing spills, emphasizing the prohibition of metal tools and paper absorbents.

Engineering Controls & Storage

-

Metal Exclusion:

-

Requirement: All reaction vessels must be glass or glass-lined.

-

Reasoning: Hydroxylamine decomposes catalytically in the presence of Fe(III) or Cu(II) ions. A scratched stainless steel reactor can trigger a thermal runaway [1].

-

-

Ventilation:

-

Storage Compatibility:

-

Store Hydroxylamine HCl away from the ketone until synthesis.

-

Segregation: Keep away from oxidizing agents (nitrates, permanganates) and alkalis. Hydroxylamine HCl is stable, but the free base (generated if stored near volatiles amines) is unstable.

-

References

-

PubChem. (n.d.). Compound Summary: 7-Methoxy-1-tetralone.[1][2][4] National Library of Medicine. Retrieved from [Link]

- Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

-

Organic Chemistry Portal. (n.d.). Oxime Synthesis. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biological Activity of 7-Methoxy-1-Tetralone Oxime Derivatives

Introduction: The Strategic Convergence of a Privileged Scaffold and a Versatile Functional Group

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the strategic combination of well-established pharmacophores with functional groups that can modulate biological activity. The 7-methoxy-1-tetralone core represents a "privileged scaffold," a molecular framework that is a recurring component in a variety of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional orientation for substituent groups, making it an ideal starting point for drug design. The methoxy group at the 7-position, in particular, can influence physicochemical properties like lipophilicity and metabolic stability, which are critical for drug efficacy.[3]

The introduction of an oxime functional group (-C=N-OH) onto this scaffold is a deliberate and rational design choice. The oxime moiety is far from a passive linker; it introduces new hydrogen bonding capabilities (both donor and acceptor), alters the electronic profile of the parent ketone, and can significantly enhance biological potency.[4][5] Oximes have been successfully incorporated into a wide array of therapeutic agents, demonstrating activities ranging from anticancer and anti-inflammatory to antimicrobial.[4][5][6]

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and mechanistic underpinnings of 7-methoxy-1-tetralone oxime derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and analyze the structure-activity relationships that govern their therapeutic potential.

Part 1: Synthesis and Characterization

The journey from simple precursors to bioactive derivatives is a foundational aspect of drug discovery. The synthesis of 7-methoxy-1-tetralone oximes is typically a two-stage process: first, the construction of the tetralone core, followed by its conversion to the corresponding oxime.

Synthesis of the 7-Methoxy-1-Tetralone Scaffold

A common and efficient method for constructing the 7-methoxy-1-tetralone core is through a Friedel-Crafts acylation cascade.[7] This approach offers high yields and good regioselectivity.

Experimental Protocol: Two-Step Synthesis of 7-Methoxy-1-Tetralone

-

Step 1: Friedel-Crafts Acylation of Anisole.

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), cool the mixture to 0°C.

-

Slowly add succinic anhydride, followed by the dropwise addition of anisole, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.[7]

-

The resulting precipitate, 4-(4-methoxyphenyl)-4-oxobutanoic acid, is collected by filtration, washed, and dried.

-

Rationale: This electrophilic aromatic substitution directs the acylation para to the electron-donating methoxy group of anisole, establishing the core carbon framework.

-

-

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization).

-

Treat the product from Step 1 with a strong acid catalyst, such as polyphosphoric acid or Eaton's reagent.

-

Heat the mixture to promote intramolecular cyclization.

-

Upon completion, the reaction is quenched with ice water, and the crude 7-methoxy-1-tetralone is extracted, purified (e.g., by recrystallization or column chromatography), and characterized.[7]

-

Rationale: The strong acid protonates the carboxylic acid, which then acts as an electrophile to attack the aromatic ring, closing the second ring and forming the desired tetralone structure.

-

Oximation of the Tetralone Core

The conversion of the ketone to an oxime is a straightforward condensation reaction.

Experimental Protocol: Synthesis of 7-Methoxy-1-Tetralone Oxime

-

Dissolve 7-methoxy-1-tetralone in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine). The base is crucial for liberating free hydroxylamine from its salt.

-

Reflux the mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into cold water to precipitate the oxime derivative.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry). The disappearance of the ketone peak and the appearance of signals corresponding to the oxime group in the spectra validate the conversion.

Part 2: Anticancer Activity

The parent compound, 7-methoxy-1-tetralone, is a potent antitumor agent that inhibits cancer cell proliferation and migration and induces apoptosis.[8] The addition of an oxime group can further enhance this activity by introducing new molecular interactions with biological targets.[4] Studies on various tetralone and oxime derivatives have shown significant efficacy against multiple cancer cell lines.[9][10]

Mechanism of Action

The anticancer effects of these derivatives are often multi-faceted, targeting key signaling pathways that regulate cell survival, proliferation, and metastasis.

-

Inhibition of Pro-Survival Pathways: A primary mechanism involves the downregulation of the PI3K/AKT signaling pathway. The parent tetralone has been shown to decrease levels of phosphorylated AKT (p-AKT).[8] AKT is a central kinase that promotes cell survival and inhibits apoptosis. Its inhibition is a key strategy in cancer therapy.

-

Suppression of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. 7-methoxy-1-tetralone can decrease NF-κB protein levels, thereby sensitizing cancer cells to apoptosis.[8]

-

Inhibition of Metastasis: Cancer cell migration and invasion are mediated by enzymes such as matrix metalloproteinases (MMPs). The parent compound has been shown to reduce the expression of MMP2 and MMP9, which are critical for degrading the extracellular matrix and facilitating metastasis.[8]

In Vitro Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 7-methoxy-1-tetralone oxime derivatives in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting viability against drug concentration.

Table 1: Hypothetical Cytotoxicity Data of Novel Derivatives

| Compound ID | Derivative Structure | Cell Line | IC50 (µM) |

| TM-O-01 | Standard Oxime | MCF-7 | 15.2 |

| TM-O-02 | O-Methyl Oxime | MCF-7 | 12.8 |

| TM-O-03 | O-Benzyl Oxime | MCF-7 | 8.5 |

| TM-O-01 | Standard Oxime | HepG2 | 22.4 |

| TM-O-03 | O-Benzyl Oxime | HepG2 | 11.9 |

| 5-FU | Reference Drug | MCF-7 | 5.0 |

| 5-FU | Reference Drug | HepG2 | 7.8 |

Data is illustrative and represents expected trends based on structure-activity relationships.

Part 3: Anti-inflammatory Activity

Chronic inflammation is a driving factor in many diseases, including cancer and autoimmune disorders. Tetralone derivatives have demonstrated potent anti-inflammatory effects by modulating the activity of immune cells like macrophages.[11][12]

Mechanism of Action

The anti-inflammatory properties of these compounds are primarily linked to their ability to suppress the production of pro-inflammatory mediators.

-

Inhibition of Macrophage Activation: Derivatives can inhibit the tautomerase activity of Macrophage Migration Inhibitory Factor (MIF), a key pro-inflammatory cytokine.[11][12]

-

Suppression of Inflammatory Mediators: They can markedly reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are key signaling and effector molecules in inflammation.[11]

-

Cytokine Modulation: Treatment with tetralone derivatives leads to decreased expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[11] This effect is often mediated through the inhibition of the NF-κB pathway.

Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Treat the cells with various concentrations of the tetralone oxime derivatives for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) to the wells. Include control wells with no LPS and wells with LPS but no compound.

-

Incubation: Incubate the plate for 24 hours to allow for NO production.

-

Griess Reagent: Collect the cell culture supernatant. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. This reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced by the cells.

-

Analysis: Quantify NO production using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.

Table 2: Hypothetical Anti-inflammatory Activity Data

| Compound ID | Concentration (µM) | NO Production Inhibition (%) | TNF-α Release Inhibition (%) |

| TM-O-01 | 10 | 45.3 | 38.1 |

| TM-O-02 | 10 | 55.8 | 49.7 |

| TM-O-03 | 10 | 72.1 | 68.4 |

| Dexamethasone | 1 | 85.2 | 89.5 |

Data is illustrative and represents expected trends.

Part 4: Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Tetralone derivatives have shown excellent potential as antibacterial drugs, including against resistant strains like MRSA.[13]

Mechanism of Action

The antimicrobial action can be attributed to several mechanisms:

-

Membrane Disruption: Some derivatives can induce depolarization of the bacterial membrane, disrupting its integrity and leading to cell death.[13]

-

Enzyme Inhibition: Molecular docking studies suggest that these compounds may target essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Bacterial Inoculum: Prepare a standardized suspension of bacteria (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific McFarland standard.

-

Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

7-methoxy-1-tetralone oxime derivatives represent a promising class of compounds with a diverse and potent range of biological activities. The strategic combination of the tetralone scaffold with the oxime functional group provides a powerful platform for developing novel therapeutics for oncology, inflammatory diseases, and infectious diseases.

Future research should focus on:

-

Lead Optimization: Synthesizing a broader library of derivatives to refine structure-activity relationships and improve potency and selectivity.

-

In Vivo Studies: Validating the efficacy and safety of the most promising compounds in animal models of disease.[8][14]

-

Mechanism Deconvolution: Employing advanced techniques like proteomics and transcriptomics to gain a deeper understanding of the molecular targets and pathways affected by these compounds.

By continuing to explore this versatile chemical space, researchers can unlock new therapeutic opportunities to address significant unmet medical needs.

References

- MedChemExpress. 7-Methoxy-1-tetralone | Antitumor Agent.

- Tyszka-Czochara, M., et al. (2021).

- CymitQuimica. (n.d.). CAS 6836-19-7: 7-Methoxy-1-tetralone.

- Demir, Y., et al. (2021).

- Li, Y., et al. (2021). Preliminary Studies on the Antibacterial Mechanism of a New Plant-Derived Compound, 7-Methoxycoumarin, Against Ralstonia solanacearum. Frontiers in Microbiology.

- Varga, Z., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Bronikowska, J., et al. (2021). The modulating effect of methoxy-derivatives of 2'-hydroxychalcones on the release of IL-8, MIF, VCAM-1 and ICAM-1 by colon cancer cells. Biomedicine & Pharmacotherapy.

- Wang, Y., et al. (2024). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules.

- Yunus, U., et al. (2015).

- Czarnecka, K., et al. (2018).

- Rojas, A.K., et al. (2024).

- Masłyk, M., et al. (2021).

- Varga, Z., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. PubMed.

- TargetMol. (n.d.). 7-Methoxy-1-tetralone.

- Tyszka-Czochara, M., et al. (2021).

- Solankee, A., et al. (2003). Synthesis and biological activities of 3-carboxy-7-methoxy-1-tetralone derivatives: Part-I.

- Sigma-Aldrich. (n.d.). 7-Methoxy-1-tetralone 99%.

- Ghorab, M.M., et al. (2016). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives.

- BenchChem. (2023).

- BOC Sciences. (2024). 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis.

- Tan, J.S., et al. (2023). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Pharmaceuticals.

- Al-Ostoot, F.H., et al. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds. Molecules.

- Ossato, A., et al. (2022). In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP. PubMed Central.

Sources

- 1. CAS 6836-19-7: 7-Methoxy-1-tetralone | CymitQuimica [cymitquimica.com]

- 2. Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis | MDPI [mdpi.com]

- 3. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]

- 4. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds | MDPI [mdpi.com]

- 11. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro and In Vivo Pharmaco-Toxicological Characterization of 1-Cyclohexyl-x-methoxybenzene Derivatives in Mice: Comparison with Tramadol and PCP - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 7-Methoxy-1-Tetralone Oxime

Abstract & Application Context

7-Methoxy-1-tetralone oxime is a pivotal intermediate in the synthesis of bioactive tetrahydro-naphthalenes, including Selective Estrogen Receptor Modulators (SERMs) and melatoninergic agents (e.g., Agomelatine analogs). The transformation of the ketone functionality to the oxime is the requisite precursor step for Beckmann rearrangements (to form lactams) or reductions (to form primary amines).

This guide provides a high-fidelity protocol for the conversion of 7-methoxy-1-tetralone to its corresponding oxime using a buffered hydroxylamine system. Unlike generic procedures, this protocol addresses the specific solubility profile of the methoxy-substituted tetralone scaffold to minimize oiling-out and maximize crystalline yield.

Reaction Mechanism & Logic

The formation of the oxime proceeds via a nucleophilic addition-elimination pathway. The reaction is pH-sensitive; it requires a buffered environment (pH ~4-5) to ensure the hydroxylamine exists as the free nucleophile (

-

Reagent Choice: Hydroxylamine hydrochloride (

) is stable but non-nucleophilic. Sodium Acetate ( -

Thermodynamics: The reaction is reversible but driven to completion by the removal of water (dehydration) and the precipitation of the oxime product.

Mechanistic Pathway (Graphviz)

Figure 1: Mechanistic flow of the acid-buffered oximation reaction.[1]

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equivalents | Role |

| 7-Methoxy-1-tetralone | 6836-19-7 | 176.21 | 1.0 | Substrate |

| Hydroxylamine HCl | 5470-11-1 | 69.49 | 1.5 | Reagent |

| Sodium Acetate (Trihydrate) | 6131-90-4 | 136.08 | 2.0 | Buffer/Base |

| Ethanol (95% or Abs.) | 64-17-5 | - | Solvent | Medium |

| Water (Deionized) | 7732-18-5 | - | Solvent | Co-solvent |

Safety Advisory

-

Hydroxylamine HCl: Corrosive and potential skin sensitizer. Upon heating, can decompose violently if not buffered.

-

7-Methoxy-1-tetralone: Irritant.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory. Work in a fume hood.

Experimental Protocol

Batch Size: 10 mmol Scale (1.76 g Substrate)

Step 1: Preparation of Reagent Solution

-

In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve Hydroxylamine Hydrochloride (1.05 g, 15 mmol) in Water (5 mL).

-

Add Sodium Acetate Trihydrate (2.72 g, 20 mmol) to this solution. Stir until a clear, buffered solution is obtained.

-

Note: The solution may cool slightly due to endothermic dissolution; ensure full solubility before proceeding.

-

Step 2: Addition of Substrate

-

In a separate beaker, dissolve 7-Methoxy-1-tetralone (1.76 g, 10 mmol) in Ethanol (20 mL). Mild heating (30°C) may speed up dissolution.

-

Add the ethanolic ketone solution to the aqueous hydroxylamine/acetate solution in the RBF.

-

Observation: The mixture may turn slightly cloudy initially but should clarify upon heating.

Step 3: Reaction (Reflux)[2]

-

Attach a reflux condenser to the RBF.

-

Heat the mixture to reflux (approx. 80-85°C oil bath temperature) with vigorous stirring.

-

Maintain reflux for 2 to 3 hours .

-

Process Control: Monitor reaction progress via TLC (See Section 5).[2]

-

Step 4: Workup & Isolation[3]

-

Remove the flask from heat and allow it to cool to room temperature.

-

Rotary Evaporation: Remove the majority of the Ethanol under reduced pressure (40°C bath). Do not distill to dryness; leave a wet slurry.

-

Precipitation: Add Ice-Cold Water (30 mL) to the residue and stir vigorously for 15 minutes. The oxime should precipitate as a white to off-white solid.

-

Troubleshooting: If the product oils out (forms a gum), add a seed crystal if available, or scratch the glass side with a spatula to induce nucleation. Cooling to 0°C helps.

-

-

Filtration: Collect the solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (2 x 10 mL) to remove residual salts (NaCl, NaOAc).

-

Drying: Dry the solid in a vacuum oven at 40°C for 4 hours or air dry overnight.

Process Control & Validation (Self-Validating System)

To ensure scientific integrity, the product must be validated against the starting material.

A. Thin Layer Chromatography (TLC)[2][4]

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane : Ethyl Acetate (7:3).

-

Visualization: UV Light (254 nm).

| Compound | Rf Value (Approx) | Appearance |

| 7-Methoxy-1-tetralone | ~0.50 | Dark spot (UV active) |

| Oxime Product | ~0.30 | Lower Rf (More polar due to -OH) |

Criteria for Success: Complete disappearance of the starting material spot at Rf 0.50.

B. NMR Characterization Diagnostics

The conversion is confirmed by the shift of the carbon center from a Carbonyl to an Imine environment.

-

C NMR (CDCl3):

-

Starting Material (Ketone): Signal at ~197 ppm (C=O).

-

Product (Oxime): Signal shifts upfield to ~155-160 ppm (C=N).

-

-

H NMR (CDCl3):

-

Look for the disappearance of the alpha-protons' specific splitting pattern associated with the carbonyl and the appearance of a broad singlet (exchangeable with D2O) at ~8.0 - 10.0 ppm corresponding to the =N-OH proton.

-

Workflow Diagram (Graphviz)

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product Oils Out | Ethanol content too high during water addition; Temperature too high. | Evaporate more ethanol before adding water. Cool mixture to 0°C. Scratch glass to induce crystallization. |

| Low Yield | Incomplete reaction or product lost in filtrate. | Check pH of reaction (should be ~5). If filtrate is cloudy, extract with Dichloromethane (DCM) to recover dissolved oxime. |

| Starting Material Remains | Insufficient nucleophile or base. | Add 0.5 eq more of NH2OH.HCl and NaOAc. Extend reflux time. |

References

-

Sigma-Aldrich. Product Specification: 7-Methoxy-1-tetralone. (Accessed 2023). Link

-

ChemicalBook. 7-Methoxy-1-tetralone Spectral Data. (Accessed 2023). Link

-

BenchChem. Synthesis of 7-Substituted-1-Tetralone Derivatives: Application Notes. (2025). Link

-

Organic Chemistry Portal. Synthesis of Oximes. (General Methodology). Link

-

MDPI. Kinetic Study of Tetralone Condensations. (Contextual Data on Tetralone Reactivity). Link

Sources

Protocol for reaction of 7-methoxy-1-tetralone with hydroxylamine hydrochloride

Abstract & Scope

This technical guide details the protocol for the synthesis of 7-methoxy-1-tetralone oxime from 7-methoxy-1-tetralone using hydroxylamine hydrochloride (

Unlike generic textbook procedures, this protocol addresses specific solubility characteristics of the methoxy-substituted tetralone and emphasizes pH control to maximize the yield of the thermodynamically favored (E)-isomer.

Reaction Mechanism & Rationale

The Chemistry

The reaction is a condensation between a ketone and a nucleophile (hydroxylamine).[1] However, the process is heavily pH-dependent.

-

Role of Hydroxylamine HCl: Supplied as a hydrochloride salt for stability. It must be liberated using a base (Sodium Acetate) to act as a nucleophile.

-

Role of Sodium Acetate (NaOAc): Acts as a buffer.

-

If pH is too low (< 3): The amine is fully protonated (

) and cannot attack the carbonyl. -

If pH is too high (> 7): The carbonyl oxygen is not sufficiently activated (protonated) to accept the nucleophilic attack.

-

Optimal pH (4.5 - 5.0): NaOAc maintains this window, allowing for rapid formation of the carbinolamine intermediate and subsequent dehydration to the oxime.

-

Mechanistic Pathway

The following diagram illustrates the acid-catalyzed addition-elimination pathway.

Figure 1: Mechanistic pathway for the condensation of 7-methoxy-1-tetralone with hydroxylamine.

Materials & Equipment

Reagents

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Grade |

| 7-Methoxy-1-tetralone | 176.21 | 1.0 | Substrate | >98% |

| Hydroxylamine HCl | 69.49 | 1.5 | Nucleophile Source | Reagent Grade |

| Sodium Acetate (Anhydrous) | 82.03 | 2.0 | Buffering Base | ACS Reagent |

| Ethanol (95% or Abs.) | 46.07 | Solvent | Reaction Medium | Industrial/ACS |

| Ethyl Acetate / Hexanes | - | - | Workup/TLC | ACS Reagent |

Equipment

-

Reaction Vessel: 100 mL or 250 mL Round Bottom Flask (RBF) (depending on scale).

-

Temperature Control: Oil bath with magnetic stirrer hotplate (Target: 80–85°C).

-

Condenser: Reflux condenser (water-cooled).

-

Monitoring: TLC plates (Silica Gel 60 F254).

Experimental Protocol

Preparation (Scale: 10 mmol)

-

Setup: Equip a clean, dry 100 mL RBF with a magnetic stir bar.

-

Solvent Charge: Add 20 mL of Ethanol (95%).

-

Reactant Addition: Add 1.76 g (10 mmol) of 7-methoxy-1-tetralone . Stir until fully dissolved. Note: The methoxy group increases polarity; if dissolution is slow, warm slightly to 40°C.

-

Reagent Preparation:

-

Add 1.04 g (15 mmol) of Hydroxylamine Hydrochloride .

-

Add 1.64 g (20 mmol) of Sodium Acetate (anhydrous) .

-

Process Note: The solution will turn cloudy/slurry-like as NaCl precipitates and NaOAc dissolves.

-

Reaction

-

Reflux: Attach the condenser and heat the mixture to reflux (Bath temp: ~85°C).

-

Duration: Stir vigorously at reflux for 2 to 3 hours .

-

Monitoring (TLC):

-

Eluent: Hexane:Ethyl Acetate (7:3).

-

Visualization: UV (254 nm). The ketone (starting material) usually has a higher Rf than the oxime.

-

Endpoint: Disappearance of the ketone spot.

-

Work-up & Isolation[2]

-

Cooling: Remove flask from heat and allow it to cool to room temperature.

-

Solvent Removal: Concentrate the mixture on a rotary evaporator to remove most of the ethanol (reduce to ~20% volume).

-

Precipitation: Pour the concentrated residue into 50 mL of ice-cold water with stirring.

-

Observation: The oxime should precipitate as a white to off-white solid.

-

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with 2 x 10 mL of cold water to remove residual salts (NaCl, NaOAc).

-

Drying: Dry the solid under vacuum at 40°C for 4 hours.

Purification (Optional but Recommended)

If the crude product shows impurities or color (often yellowing due to trace oxidation):

-

Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1) . Allow to cool slowly to RT, then to 4°C.

-

Yield Expectation: 85% – 95%.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| pH Control | 4.0 – 5.0 | <4: Reaction stalls (amine protonated). >6: Reaction slows (carbonyl not activated). |

| Temperature | Reflux (~78°C internal) | Too Low: Incomplete conversion. Too High: Degradation/darkening of product. |

| Water Content | Minimal in solvent | Excess water during reaction can shift equilibrium back to ketone (hydrolysis), though oximes are generally stable. |

Isomerism Note (E vs Z)

Tetralone oximes exist as E (anti) and Z (syn) isomers.

-

The (E)-isomer is typically the major product due to steric repulsion between the oxime -OH and the peri-hydrogen at the C-8 position.

-

Relevance: If this material is intended for Beckmann Rearrangement , the geometry determines which group migrates. In standard acidic conditions (PPA), the group anti to the hydroxyl migrates.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Safety & Handling

-

Hydroxylamine HCl: Corrosive and a potential skin sensitizer. Upon heating, it can decompose; never heat the dry salt in a confined space.

-

7-Methoxy-1-tetralone: Irritant. Avoid inhalation of dust/vapors.

-

Waste Disposal: The aqueous filtrate contains hydroxylamine residues. Treat with dilute bleach (sodium hypochlorite) to decompose residual hydroxylamine before disposal into aqueous waste streams.

References

-

Organic Syntheses Procedure (Analogous Chemistry)

-

Kinetic Study of Tetralone Derivatives

- Title: Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic C

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

- Relevance: Validates solubility of 7-methoxy-1-tetralone in ethanol and purification via recrystalliz

-

Beckmann Rearrangement Context

- Title: Beckmann Rearrangement - Organic Chemistry Portal.

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Provides downstream context for the utility of the synthesized oxime.

Sources

Application Note: Precision Synthesis of 8-Methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one via Beckmann Rearrangement

Abstract

This application note details the synthetic protocols for the regioselective Beckmann rearrangement of 7-methoxy-1-tetralone oxime to yield 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one . This transformation is a critical step in the synthesis of benzazepine-based Selective Estrogen Receptor Modulators (SERMs) and CNS-active agents. We present two distinct methodologies: a robust Polyphosphoric Acid (PPA) protocol for large-scale batch processing and a Cyanuric Chloride (TCT) catalyzed protocol for mild, "green" synthesis. Critical process parameters (CPPs), mechanistic insights, and troubleshooting guides are provided to ensure high reproducibility and purity.

Introduction & Mechanistic Rationale

The Beckmann rearrangement of cyclic ketoximes effects a ring expansion to lactams. For 1-tetralone derivatives, the reaction poses a regioselectivity challenge: the nitrogen atom can theoretically insert on either side of the carbonyl carbon.

Regioselectivity Control

The migration in the Beckmann rearrangement is stereospecific; the group anti-periplanar (trans) to the hydroxyl leaving group migrates.

-

Substrate: 7-methoxy-1-tetralone oxime.

-

Configuration: The (E)-oxime isomer is thermodynamically favored due to steric repulsion between the oxime hydroxyl and the peri-hydrogen at the C8 position of the aromatic ring.

-

Migration: In the (E)-isomer, the aryl group (benzene ring) is anti to the leaving group. Consequently, the aryl group migrates to the nitrogen, resulting in the 1-benzazepin-2-one scaffold (nitrogen attached to the aromatic ring).

Reaction Scheme & Mechanism

The following diagram illustrates the mechanistic pathway and the specific atomic mapping that leads to the 8-methoxy substitution pattern in the product.

Figure 1: Mechanistic pathway of the Beckmann rearrangement for 1-tetralone oximes, highlighting the aryl migration pathway.

Experimental Protocols

Protocol A: Polyphosphoric Acid (PPA) Method (Standard Industrial)

Utility: Best for scale-up where reagent cost is a driver and substrates are thermally stable. Safety Note: PPA is highly viscous and corrosive. Exotherms upon quenching are significant.

Reagents & Equipment[1][2][3][4]

-

Precursor: 7-Methoxy-1-tetralone oxime (1.0 eq)

-

Reagent: Polyphosphoric Acid (10–15 wt/wt relative to oxime)

-

Apparatus: Overhead mechanical stirrer (essential due to viscosity), oil bath, internal temperature probe.

Step-by-Step Procedure

-

Preparation: Charge Polyphosphoric Acid (PPA) into the reaction vessel. Heat to 60°C to lower viscosity.

-

Addition: Add 7-Methoxy-1-tetralone oxime portion-wise over 30 minutes.

-

Critical Control: Monitor internal temperature. Maintain 60–70°C during addition. Rapid addition can cause local overheating and charring.

-

-

Reaction: Ramp temperature to 100–110°C . Stir vigorously for 2–4 hours.

-

Endpoint: Monitor via TLC (EtOAc/Hexane 1:1) or HPLC.[1] Oxime consumption should be >98%.

-

-

Quenching (Hazardous Step):

-

Cool the reaction mixture to 60–70°C (do not cool to RT, or it will solidify into a rock).

-

Pour the reaction stream slowly into a vigorously stirred slurry of crushed ice and water (approx. 10x volume of PPA).

-

Note: The quench is exothermic. Ensure the internal temp of the quench vessel stays <25°C.

-

-

Workup:

-

Stir the aqueous slurry for 1 hour to ensure full hydrolysis of polyphosphates.

-

The product often precipitates as a solid. Filter, wash with water, and dry.

-

Alternative: If oil forms, extract with Dichloromethane (DCM) (3x), wash organics with sat. NaHCO3, brine, dry over Na2SO4, and concentrate.

-

-

Purification: Recrystallize from Ethanol or Methanol/Water if necessary.

Protocol B: Cyanuric Chloride (TCT) Method (Mild/Green)

Utility: Best for sensitive substrates or small-to-medium scale where ease of workup is prioritized. Mechanism: TCT activates the oxime hydroxyl via nucleophilic aromatic substitution, creating a highly reactive leaving group under mild conditions.

Reagents & Equipment[1][2][3][4]

-

Precursor: 7-Methoxy-1-tetralone oxime (1.0 eq)

-

Catalyst: Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) (2–5 mol%)

-

Co-Catalyst: ZnCl2 (2–5 mol%) (Optional, enhances rate)

-

Solvent: Acetonitrile (ACN) (dry)

-

Apparatus: Standard reflux setup, nitrogen atmosphere.

Step-by-Step Procedure

-

Dissolution: Dissolve 7-Methoxy-1-tetralone oxime (1.0 eq) in dry Acetonitrile (0.2 M concentration).

-

Catalyst Addition: Add Cyanuric Chloride (0.05 eq) and ZnCl2 (0.05 eq) at room temperature.

-

Reaction: Heat the mixture to reflux (80–82°C) .

-

Time: Reaction is typically faster than PPA, often complete in 1–3 hours.

-

-

Workup:

-

Purification: Flash column chromatography (Silica gel, EtOAc/Hexane gradient) is usually required to remove catalyst byproducts, though the load is low.

Analytical Data & Characterization

The conversion from oxime to lactam is characterized by specific spectral shifts.

| Feature | 7-Methoxy-1-tetralone Oxime | 8-Methoxy-1-benzazepin-2-one (Lactam) |

| IR Spectroscopy | Broad -OH stretch (3200-3400 cm⁻¹) | Sharp -NH stretch (3200 cm⁻¹) & Strong Amide C=O (1660-1680 cm⁻¹) |

| 1H NMR (NH/OH) | ~9.0-10.0 ppm (Broad singlet, OH) | ~9.5 ppm (Broad singlet, Amide NH) |

| 1H NMR (Aliphatic) | C2 protons: ~2.8 ppm (multiplet) | C3 protons (alpha to C=O): ~2.3 ppm (multiplet) |

| 13C NMR (C=N/C=O) | C=N shift: ~155 ppm | Amide C=O shift: ~170-175 ppm |

| Mass Spectrometry | [M+H]+ = 192.1 | [M+H]+ = 192.1 (Isomeric, requires fragmentation analysis) |

Key Identification Marker: In the 1H NMR of the lactam, the proton on the aromatic ring ortho to the methoxy group and ortho to the new nitrogen (Position 9) will show a distinct shift compared to the starting material due to the electronic change from C=N to the amine-like nitrogen of the lactam.

Process Workflow & Troubleshooting

Workflow Diagram

Figure 2: Decision tree and workflow for the synthesis of the target lactam.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Hydrolysis | Presence of excess water in reaction medium. | Ensure oxime is dry. For TCT method, use anhydrous ACN. |

| Beckmann Fragmentation | Carbocation stability favors C-C bond cleavage (formation of nitrile). | Lower reaction temperature. Switch from PPA to Eaton's reagent or TCT. |

| Wrong Regioisomer | Presence of (Z)-oxime isomer. | Recrystallize the starting oxime to enrich the (E)-isomer before rearrangement. |

| Black/Tar Formation | Localized overheating during PPA addition. | Improve mechanical stirring efficiency. Add oxime slower. |

References

-

Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved October 26, 2023, from [Link]

- Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst. Journal of the American Chemical Society, 127(32), 11240–11241.

- Donetti, A., et al. (1989). Synthesis and pharmacological activity of 2,3,4,5-tetrahydro-1H-3-benzazepines. Journal of Medicinal Chemistry. (Validation of benzazepine scaffold synthesis).

Sources

Catalytic Pathways for the Beckmann Rearrangement of 7-Methoxy-1-Tetralone Oxime: A Detailed Application Guide for Researchers

The Beckmann rearrangement, a cornerstone of organic synthesis, facilitates the transformation of ketoximes into valuable lactams. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the catalytic Beckmann rearrangement of 7-methoxy-1-tetralone oxime. This transformation is a key step in the synthesis of 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one, a scaffold of significant interest in medicinal chemistry.

This guide explores a range of catalytic systems, from classical Brønsted acids to milder, modern reagents, offering detailed experimental protocols and insights into the causality behind procedural choices.

The Strategic Importance of the Beckmann Rearrangement

The acid-induced rearrangement of an oxime to an amide, first reported by Ernst Otto Beckmann, provides a powerful tool for carbon-nitrogen bond formation and ring expansion in cyclic systems.[1][2] The reaction proceeds through the protonation of the oxime's hydroxyl group, creating a good leaving group. Subsequent migration of the group anti-periplanar to the leaving group results in the formation of a nitrilium ion, which is then hydrolyzed to the corresponding amide or lactam.[3][4]

For 7-methoxy-1-tetralone oxime, this rearrangement stereospecifically yields 8-methoxy-1,3,4,5-tetrahydro-2H-benzo[c]azepin-2-one, a seven-membered lactam. The regioselectivity of the rearrangement is dictated by the migratory aptitude of the groups attached to the oxime carbon, with aryl groups generally exhibiting a higher propensity for migration than alkyl groups.[2]

Comparative Analysis of Catalytic Systems

A variety of catalysts can be employed to effect the Beckmann rearrangement of 7-methoxy-1-tetralone oxime. The choice of catalyst influences reaction conditions, yields, and compatibility with other functional groups. Below is a comparative summary of common catalytic systems.

| Catalyst System | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Considerations |

| Schmidt Reaction | Sodium Azide, Sulfuric Acid | Acetic Acid | < 40 | Not specified | ~77% | A related reaction that directly converts the ketone to the lactam. Offers a high-yielding, one-step process.[5] |

| Classical Brønsted Acid | Polyphosphoric Acid (PPA) | None (PPA as solvent) | Typically 100-140 | Varies | Generally good | A traditional and effective method, though requiring harsh conditions.[4] |

| Activating Agent | Thionyl Chloride (SOCl₂) | Tetrahydrofuran (THF) | 0 to rt | ~3 hours | Good to excellent | A common and reliable method that proceeds under relatively mild conditions.[1] |